molecular formula C8H10N2O B2959130 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 63446-39-9

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B2959130
CAS RN: 63446-39-9
M. Wt: 150.181
InChI Key: VROXGINCMQLXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to the class of indazoles, which are known for their diverse biological activities.

Scientific Research Applications

1. Structural Analysis and Supramolecular Interactions

Research has investigated the structure of NH-indazoles, including 3-methyl-1H-indazole, through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies offer insights into hydrogen bonding and aromatic interactions in such compounds, contributing to the understanding of their supramolecular structures (Teichert et al., 2007).

2. Synthesis Techniques

Advancements in synthesis methods for indazole derivatives, including regiospecific approaches, are crucial. For example, the synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers highlights the development of efficient, targeted methods for obtaining specific indazole compounds (Dandu et al., 2007).

3. Tautomeric Studies

The investigation of tautomers in indazole compounds, such as the study of 2H-indazole tautomers, provides important insights into their chemical behavior and stability in different environments. This knowledge is critical for applications where specific tautomeric forms are required (Sigalov et al., 2019).

4. Medicinal Chemistry Applications

Though specific details on medical applications are excluded as per the request, it is noteworthy that indazole derivatives have been explored in various medicinal contexts due to their unique chemical properties.

5. Combinatorial Chemistry and Synthesis

Methods for synthesizing indazole derivatives, such as the one-pot three-component reaction for 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, are pivotal for rapid and efficient production of these compounds, catering to diverse research and industrial needs (Rimaz et al., 2017).

properties

IUPAC Name

3-methyl-2,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROXGINCMQLXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979656
Record name 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

CAS RN

63446-38-8
Record name 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.